molecular formula C15H13N3O2S2 B2840529 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide CAS No. 2034596-44-4

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2840529
CAS RN: 2034596-44-4
M. Wt: 331.41
InChI Key: YOKOYYACFQPBIO-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as TPS, and it has been found to have numerous advantages and limitations in laboratory experiments.

Scientific Research Applications

Synthesis of Aromatic Ketones

The compound is used in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanones . This process involves the oxidation of Csp3-H, catalyzed by transition metals . The reaction is efficient and occurs under mild conditions .

Two-Photon Absorption Properties

Thiophene-based pyridine derivatives, including the compound , have been found to exhibit strong two-photon absorption properties . This makes them useful in the field of bio-imaging, particularly in the near-infrared region .

Bio-Imaging Applications

Due to their excellent two-photon absorption properties, low toxicity, and low molecular weight, these compounds have potential applications in biological studies . For example, two-photon fluorescence microscopy images of HepG2 cells have been captured using these compounds .

Fungicidal Activity

Some derivatives of the compound have shown good fungicidal activities against certain types of fungi . This includes cucumber anthracnose (CA, Colletotrichum orbiculare) and cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.)) .

Anti-Tubercular Agents

The compound has potential applications in the treatment of tuberculosis . Cell viability was measured by in vitro MTT assay, and the compound showed promising results .

Drug Development

The compound and its derivatives have been analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate . This is crucial for drug development and should be carried out in early stages to avoid drug development failures .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The sulfonamide group in the compound structure could potentially act as a nucleophilic attack site , indicating that it might interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound might also interact with multiple biochemical pathways.

Result of Action

Based on the potential biological activities of similar compounds , it can be hypothesized that this compound might exhibit a broad spectrum of biological activities.

properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-22(20,14-4-2-6-16-10-14)18-9-12-3-1-7-17-15(12)13-5-8-21-11-13/h1-8,10-11,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKOYYACFQPBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

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